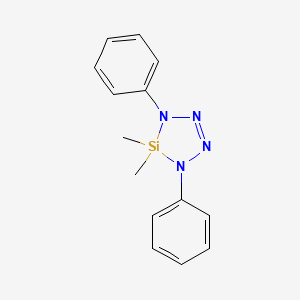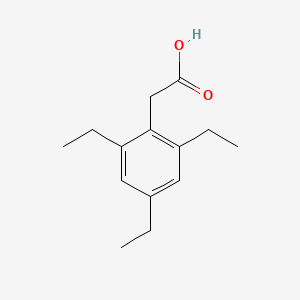
2-(2,4,6-Triethylphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4,6-Triethylphenyl)acetic acid is an organic compound characterized by the presence of a phenyl ring substituted with three ethyl groups at the 2, 4, and 6 positions, and an acetic acid moiety attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Triethylphenyl)acetic acid typically involves the alkylation of a phenylacetic acid derivative. One common method is the Friedel-Crafts alkylation, where ethyl groups are introduced to the phenyl ring using ethyl chloride and a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Another synthetic route involves the use of Grignard reagents. In this method, 2,4,6-triethylbenzyl chloride is reacted with magnesium in dry ether to form the corresponding Grignard reagent, which is then treated with carbon dioxide to yield the carboxylic acid after acidic workup.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and high-pressure reactors are often employed to ensure complete conversion of starting materials and to minimize by-products.
化学反応の分析
Types of Reactions
2-(2,4,6-Triethylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring. For example, nitration using nitric acid and sulfuric acid can yield nitro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro derivatives.
科学的研究の応用
2-(2,4,6-Triethylphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
作用機序
The mechanism of action of 2-(2,4,6-Triethylphenyl)acetic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenyl ring’s ethyl substitutions can affect the compound’s lipophilicity, enhancing its ability to interact with lipid membranes and proteins.
類似化合物との比較
Similar Compounds
2-(2,4,6-Trimethylphenyl)acetic acid: Similar structure but with methyl groups instead of ethyl groups.
2-(2,4,6-Tribromophenyl)acetic acid: Bromine atoms instead of ethyl groups.
2-(2,4,6-Trichlorophenyl)acetic acid: Chlorine atoms instead of ethyl groups.
Uniqueness
2-(2,4,6-Triethylphenyl)acetic acid is unique due to the presence of ethyl groups, which confer distinct steric and electronic properties compared to its methyl, bromo, or chloro analogs. These differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for specific applications in research and industry.
特性
分子式 |
C14H20O2 |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
2-(2,4,6-triethylphenyl)acetic acid |
InChI |
InChI=1S/C14H20O2/c1-4-10-7-11(5-2)13(9-14(15)16)12(6-3)8-10/h7-8H,4-6,9H2,1-3H3,(H,15,16) |
InChIキー |
PFTXJVOOMKUNRS-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C(=C1)CC)CC(=O)O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


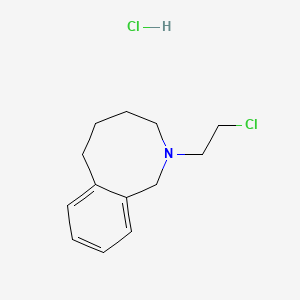
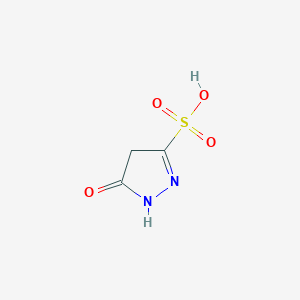
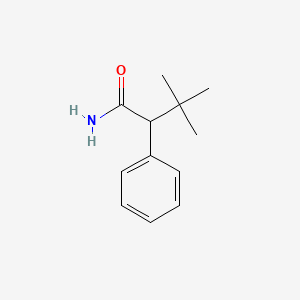
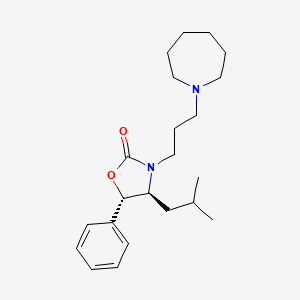
![N'-{3-Chloro-4-[(6-ethoxypyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14334776.png)
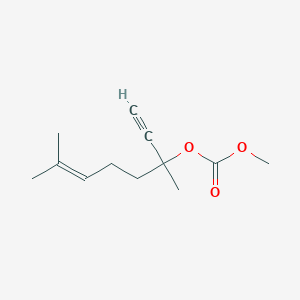
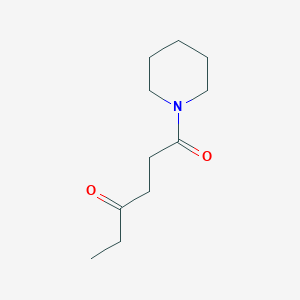
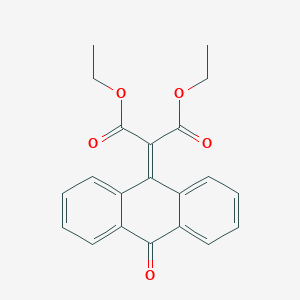

![2-{[(Propan-2-yl)oxy]methylidene}cyclooctan-1-one](/img/structure/B14334837.png)
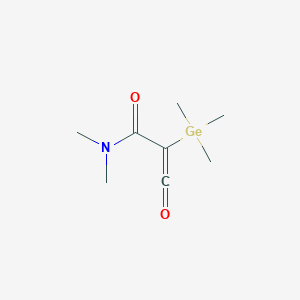

![3-(But-3-en-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14334859.png)
